molecular formula C7H14O5S B6331001 Butyl (methylsulfonyloxy)acetate CAS No. 169602-47-5

Butyl (methylsulfonyloxy)acetate

Cat. No.: B6331001
CAS No.: 169602-47-5
M. Wt: 210.25 g/mol
InChI Key: DAQDHXFDBMQDQN-UHFFFAOYSA-N
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Description

Butyl (methylsulfonyloxy)acetate is a colorless liquid with the molecular formula C7H14O5S and a molecular weight of 210.25 g/mol. It is used in various scientific experiments and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl (methylsulfonyloxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of butanol with acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to drive the reaction to completion and produce the ester along with water as a byproduct.

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and distillation columns can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Butyl (methylsulfonyloxy)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of butyl acetate and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce butyl acetate, while reduction can yield butanol .

Scientific Research Applications

Butyl (methylsulfonyloxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound can be used in biochemical assays and as a solvent for biological samples.

    Industry: this compound is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which butyl (methylsulfonyloxy)acetate exerts its effects involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butanol and acetic acid, which can then participate in further biochemical reactions . The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Similar in structure but lacks the methylsulfonyloxy group.

    tert-Butyl 3-(methylsulfonyloxy)-1-azetanecarboxylate: Contains a similar functional group but with a different backbone structure.

Uniqueness

Butyl (methylsulfonyloxy)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and properties compared to other esters. Its ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry .

Properties

IUPAC Name

butyl 2-methylsulfonyloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-3-4-5-11-7(8)6-12-13(2,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDHXFDBMQDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

27.8 g (0.2 mol) of n-butyl hydroxyacetate (95% pure by GC) and 20.2 g (0.2 mol) of triethylamine are first introduced into 300 ml of dichloromethane at -5° C. 34.4 g (0.3 mol) of methanesulfonyl chloride in 50 ml of dichloromethane are slowly added dropwise at 0° to 5° C. Stirring of the batch at 0° C. is continued overnight, ice water is added, the phases are separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic phases are dried, and the solvent is removed on a rotary evaporator leaving a colorless oil which is subjected to incipient distillation in vacuo. n-Butyl methylsulfonyloxyacetate is isolated as an almost colorless oil (40.5 g, 96.3% of theory, GC content 91%).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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